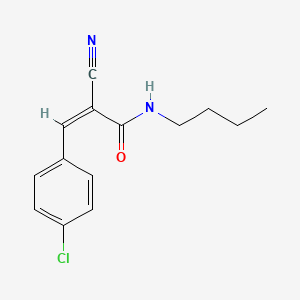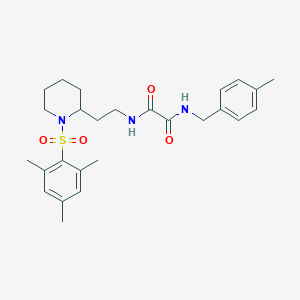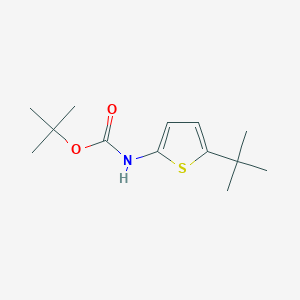
(Z)-N-Butyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-Butyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide, commonly known as BCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCP belongs to the class of compounds known as nitriles, which are widely used in the chemical industry for the production of various chemicals and pharmaceuticals.
Scientific Research Applications
BCP has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities in animal models. BCP has also been shown to possess anticancer properties by inducing apoptosis in cancer cells. Moreover, BCP has been found to modulate the immune system by regulating the production of cytokines and chemokines.
Mechanism of Action
The mechanism of action of BCP is not fully understood. However, it has been suggested that BCP exerts its pharmacological effects by interacting with various molecular targets in the body. BCP has been shown to interact with the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, inflammation, and immune function. BCP also interacts with the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain and heat.
Biochemical and Physiological Effects
BCP has been found to modulate various biochemical and physiological processes in the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. BCP has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative disorders. Moreover, BCP has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Advantages and Limitations for Lab Experiments
BCP has several advantages for laboratory experiments. It is a stable and readily available compound that can be synthesized in large quantities. BCP also exhibits potent pharmacological effects at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, there are some limitations associated with the use of BCP in laboratory experiments. BCP has limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Moreover, BCP can interact with other molecular targets in the body, which can complicate the interpretation of the results.
Future Directions
There are several future directions for the research on BCP. One of the areas of interest is the development of BCP-based drugs for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of BCP in humans. Moreover, the development of novel synthetic methods for the production of BCP and its derivatives can lead to the discovery of new compounds with improved pharmacological properties.
Conclusion
In conclusion, BCP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCP exhibits potent pharmacological effects and has been found to modulate various biochemical and physiological processes in the body. The synthesis of BCP is relatively simple, and it can be readily synthesized in large quantities. There are several future directions for the research on BCP, and it is expected that the study of this compound will lead to the discovery of new drugs and therapies for the treatment of various diseases.
Synthesis Methods
The synthesis of BCP involves the reaction between 4-chlorobenzonitrile and butyl cyanoacetate in the presence of a base catalyst such as potassium carbonate. The reaction takes place at high temperature and yields BCP as the main product. The purity of the product can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
(Z)-N-butyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-2-3-8-17-14(18)12(10-16)9-11-4-6-13(15)7-5-11/h4-7,9H,2-3,8H2,1H3,(H,17,18)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWBGMRXNAPQTN-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\C1=CC=C(C=C1)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-acetylpiperazin-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2534716.png)
![4-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2534718.png)
![N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2534719.png)


![N-Methyl-N-[2-oxo-2-[2-(1-propan-2-yltriazol-4-yl)propan-2-ylamino]ethyl]prop-2-enamide](/img/structure/B2534723.png)

![5-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2534726.png)

![1-[(4-Phenyltriazol-1-yl)methyl]benzotriazole](/img/structure/B2534729.png)
![Methyl (E)-3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)-6-(methylamino)-2-naphthamido)phenyl)acrylate](/img/structure/B2534732.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2534736.png)